molecular formula C15H21NO2 B1637420 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde CAS No. 883542-98-1

2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

Cat. No.: B1637420
CAS No.: 883542-98-1
M. Wt: 247.33 g/mol
InChI Key: AIUSVEIXGVNEFE-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is characterized by a benzaldehyde core structure with an ethoxy linker connecting to a 2-methylpiperidine substituent. The compound possesses the molecular formula C₁₅H₂₁NO₂ and exhibits a molecular weight of 247.33 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde, which accurately describes the substitution pattern and functional group arrangements.

The structural framework consists of three primary components: a benzene ring bearing an aldehyde group, an ethoxy bridge (-O-CH₂-CH₂-), and a 2-methylpiperidine ring system. The benzaldehyde moiety contains the characteristic carbonyl group (C=O) directly attached to the aromatic ring, while the ortho position (carbon-2) of the benzene ring bears the ethoxy substituent. The piperidine ring adopts a six-membered saturated heterocyclic structure containing one nitrogen atom, with a methyl group attached at the 2-position relative to the nitrogen.

The Chemical Abstracts Service registry number for this compound is 883542-98-1, providing a unique identifier for database searches and chemical inventory management. The Simplified Molecular Input Line Entry System representation is O=Cc1ccccc1OCCN1CCCCC1C, which encodes the complete molecular structure in a linear format suitable for computational applications. This structural encoding clearly illustrates the connectivity pattern from the aldehyde group through the benzene ring, ethoxy linker, and finally to the methylated piperidine ring system.

Molecular Property Value Reference
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.33 g/mol
Chemical Abstracts Service Number 883542-98-1
International Union of Pure and Applied Chemistry Name 2-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde
Simplified Molecular Input Line Entry System O=Cc1ccccc1OCCN1CCCCC1C

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde reveals important structural details regarding molecular geometry and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the available literature, structural insights can be derived from related compounds within the same chemical family. The molecular conformation is primarily influenced by the flexibility of the ethoxy linker chain and the chair conformation typically adopted by the piperidine ring system.

The benzaldehyde portion of the molecule maintains planarity due to the aromatic character of the benzene ring, with the aldehyde group lying in the same plane as the aromatic system. The ethoxy bridge introduces conformational flexibility, allowing rotation about the carbon-carbon and carbon-oxygen bonds. This flexibility enables the molecule to adopt multiple conformational states, with the lowest energy conformations likely stabilized by intramolecular interactions or favorable electrostatic arrangements.

The 2-methylpiperidine ring system preferentially adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. The methyl substituent at the 2-position can occupy either an axial or equatorial position, with the equatorial arrangement generally being more thermodynamically favorable due to reduced steric interactions. The nitrogen atom within the piperidine ring maintains its sp³ hybridization and can participate in hydrogen bonding interactions when acting as a hydrogen bond acceptor.

Conformational studies suggest that the overall molecular shape is influenced by the balance between conformational entropy and intramolecular stabilization. The ethoxy linker provides sufficient flexibility to allow the piperidine ring to adopt various orientations relative to the benzaldehyde core, potentially enabling the molecule to optimize its conformation based on the local chemical environment or crystal packing forces in solid-state structures.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde provides crucial information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinctive signals corresponding to the various hydrogen and carbon environments within the molecule. The aldehyde proton typically appears as a characteristic singlet in the downfield region of the ¹H nuclear magnetic resonance spectrum, around 9-10 parts per million, due to the deshielding effect of the carbonyl group.

The aromatic protons of the benzene ring generate a complex multiplet pattern in the 7-8 parts per million region, with the specific chemical shifts and coupling patterns reflecting the substitution pattern and electronic effects of the ethoxy substituent. The ethoxy bridge protons appear as distinct multiplets, with the -OCH₂- protons typically observed around 4-5 parts per million and the -NCH₂- protons appearing at slightly higher field due to the electron-donating nature of the nitrogen atom.

Infrared spectroscopy provides information about the functional groups present in the molecule. The aldehyde carbonyl group exhibits a characteristic strong absorption band around 1680-1700 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region. The carbon-oxygen stretching of the ether linkage typically manifests around 1000-1300 wavenumbers, and the carbon-nitrogen stretching vibrations of the piperidine ring system contribute to absorption bands in the 1000-1200 wavenumber range.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic benzaldehyde chromophore. The compound exhibits absorption bands corresponding to π→π* transitions of the benzene ring system, typically observed in the 250-280 nanometer region. The aldehyde group may contribute additional n→π* transitions at longer wavelengths, although these transitions are generally weaker in intensity compared to the aromatic π→π* transitions.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 247, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns may include loss of the methylpiperidine moiety, ethoxy chain cleavage, or formation of benzaldehyde-related fragment ions, depending on the ionization method employed.

Spectroscopic Technique Key Observations Characteristic Ranges
¹H Nuclear Magnetic Resonance Aldehyde proton singlet 9-10 ppm
¹H Nuclear Magnetic Resonance Aromatic proton multiplet 7-8 ppm
¹H Nuclear Magnetic Resonance Ethoxy bridge protons 4-5 ppm (-OCH₂-), 2-3 ppm (-NCH₂-)
Infrared Spectroscopy Aldehyde C=O stretch 1680-1700 cm⁻¹
Infrared Spectroscopy Aromatic C=C stretch 1450-1600 cm⁻¹
Ultraviolet-Visible Spectroscopy π→π* transitions 250-280 nm
Mass Spectrometry Molecular ion peak m/z 247

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry investigations using density functional theory calculations provide valuable insights into the electronic structure and molecular properties of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde. These theoretical studies complement experimental characterization by revealing molecular orbital distributions, electron density patterns, and energy relationships that govern the compound's chemical behavior. Density functional theory methods enable the optimization of molecular geometries and the calculation of electronic properties that may not be directly accessible through experimental techniques alone.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies the frontier orbitals that participate in chemical reactions. The highest occupied molecular orbital primarily consists of contributions from the aromatic π-system of the benzene ring and the lone pair electrons on the nitrogen atom of the piperidine ring. The lowest unoccupied molecular orbital typically shows significant density on the aldehyde carbonyl group, consistent with the electrophilic nature of this functional group.

The calculated molecular geometry provides information about bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. Density functional theory calculations can predict the preferred conformation of the ethoxy linker and the relative orientation of the piperidine ring with respect to the benzaldehyde core. These geometric parameters are essential for understanding the spatial arrangement of functional groups and their potential for intermolecular interactions.

Electronic property calculations reveal important molecular characteristics such as dipole moments, polarizabilities, and electrostatic potential surfaces. The dipole moment provides information about the overall charge distribution within the molecule, while polarizability relates to the molecule's response to external electric fields. Electrostatic potential surface analysis identifies regions of positive and negative charge accumulation, which are crucial for predicting intermolecular interactions and binding affinities.

Thermodynamic property calculations using density functional theory methods can provide estimates of formation enthalpies, heat capacities, and entropy values that are important for understanding the compound's stability and reactivity. These calculated properties complement experimental thermodynamic measurements and enable predictions about the compound's behavior under various conditions. The computational approach also allows for the investigation of reaction pathways and transition states that may be relevant to the compound's synthetic preparation or chemical transformations.

Computational Property Description Significance
Highest Occupied Molecular Orbital Aromatic π-system and nitrogen lone pair Chemical reactivity and nucleophilicity
Lowest Unoccupied Molecular Orbital Aldehyde carbonyl localization Electrophilic reaction sites
Dipole Moment Overall molecular polarity Intermolecular interactions
Electrostatic Potential Charge distribution mapping Binding site identification
Molecular Geometry Optimized bond lengths and angles Three-dimensional structure
Formation Enthalpy Thermodynamic stability Energetic favorability

Properties

IUPAC Name

2-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-13-6-4-5-9-16(13)10-11-18-15-8-3-2-7-14(15)12-17/h2-3,7-8,12-13H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUSVEIXGVNEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Disconnections

The synthesis of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde can be approached through several retrosynthetic disconnections. Identifying these key disconnection points is essential for designing efficient synthetic routes:

The C-O bond between the benzaldehyde and ethoxy linker represents the first potential disconnection point. This suggests a Williamson ether synthesis approach using 2-hydroxybenzaldehyde (salicylaldehyde) and an appropriately functionalized 2-(2-methylpiperidin-1-yl)ethyl derivative.

The N-C bond between the piperidine nitrogen and the ethyl chain offers another disconnection opportunity. This indicates a nucleophilic substitution reaction between 2-methylpiperidine and a 2-(2-formylphenoxy)ethyl electrophile bearing a suitable leaving group.

The aldehyde group itself provides a third disconnection possibility, suggesting that the formyl group could be introduced at a later stage through oxidation of a corresponding alcohol or direct formylation strategies.

Starting Materials Considerations

The selection of appropriate starting materials significantly impacts the efficiency and practicality of the synthesis:

Table 1: Key Starting Materials for Different Synthetic Routes

Starting Material Advantages Disadvantages Route Suitability
Salicylaldehyde Commercially available, aldehyde pre-installed Potential reactivity issues with aldehyde Direct etherification
2-Hydroxybenzyl alcohol Reduced aldehyde reactivity Requires late-stage oxidation Protection-oxidation sequence
2-Methylpiperidine Commercially available May require activation of ethoxy-benzaldehyde Nucleophilic substitution
2-Bromo/chloroethanol Versatile linker precursor Multiple steps to incorporate piperidine Various approaches

Primary Preparation Methods

Nucleophilic Substitution Approach

Step 2: Introduction of Piperidine
The hydroxyethoxy intermediate undergoes activation by conversion to a good leaving group (typically mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of triethylamine. The activated intermediate then reacts with 2-methylpiperidine through nucleophilic substitution to yield the target compound.

The reaction conditions typically involve:

  • Base: Potassium carbonate or sodium hydride (3-4 equivalents)
  • Solvent: Dimethylformamide or dimethylacetamide
  • Temperature: 30-35°C for the substitution reaction
  • Reaction time: 4-6 hours for completion

This method offers advantages in terms of reaction efficiency and has been successfully employed for structurally similar compounds with yields ranging from 85-95%.

Direct Alkylation Approach

This method involves the reaction of salicylaldehyde with a pre-formed 2-(2-methylpiperidin-1-yl)ethyl halide or similar electrophile:

Step 1: Preparation of Alkylating Agent
2-Methylpiperidine is reacted with excess 2-bromoethanol or 2-chloroethanol to form 2-(2-methylpiperidin-1-yl)ethanol. This intermediate is converted to the corresponding halide or sulfonate ester to serve as the alkylating agent.

Step 2: Williamson Ether Synthesis
The prepared alkylating agent reacts with salicylaldehyde in the presence of a suitable base (typically potassium carbonate, cesium carbonate, or sodium hydride) in a polar aprotic solvent. The reaction conditions need careful control to prevent aldehyde side reactions.

For similar ether formations, reaction mixtures containing the phenolic substrate, alkylating agent, and a base such as magnesium oxide in toluene can be effective, with heating at 90°C for 24 hours. The reaction proceeds through an SN2 mechanism, with the phenoxide anion acting as the nucleophile.

Protection-Functionalization Sequence

For challenging cases where direct methods suffer from selectivity issues, a protection-functionalization sequence may be advantageous:

Step 1: Aldehyde Protection
The reactive aldehyde group in salicylaldehyde is protected, typically as an acetal, using ethylene glycol in the presence of an acid catalyst with water removal.

Step 2: Etherification
The protected salicylaldehyde derivative undergoes etherification with 2-bromoethanol or 2-chloroethanol under basic conditions to form the corresponding ethoxy derivative.

Step 3: Alcohol Functionalization
The terminal hydroxyl group is converted to a leaving group (mesylate, tosylate, or halide) followed by substitution with 2-methylpiperidine.

Step 4: Deprotection
The protecting group is removed under acidic conditions to regenerate the aldehyde functionality, yielding the target compound.

This approach may be particularly useful when working on larger scales where side reactions need to be minimized, despite the additional steps involved.

Optimization Strategies

Reaction Conditions Optimization

Optimizing reaction conditions is critical for achieving high yields and selectivity in the synthesis of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde:

Temperature Control
For nucleophilic substitution reactions involving 2-methylpiperidine, maintaining temperatures between 30-35°C has been shown to be effective for related compounds. This temperature range balances reactivity with selectivity, minimizing side reactions. For etherification steps, higher temperatures (80-100°C) are typically required to ensure complete conversion.

Reaction Time
Optimal reaction times vary depending on the specific step. Etherification reactions generally require 4-6 hours for completion, while substitution reactions with piperidine derivatives may need extended periods (12-24 hours) to achieve high conversion.

Base Selection
The choice of base significantly impacts reaction efficiency. For etherification steps, potassium carbonate offers a good balance of reactivity and selectivity. For more challenging substrates, stronger bases such as sodium hydride may be preferred, albeit with careful moisture control. The use of magnesium oxide as a mild base has shown effectiveness in similar transformations.

Solvent Effects

The selection of appropriate solvents is crucial for successful synthesis:

Polar Aprotic Solvents
Dimethylformamide (DMF) and dimethylacetamide (DMAc) are particularly effective for nucleophilic substitution reactions due to their ability to dissolve both inorganic bases and organic substrates while facilitating SN2 reactions. These solvents stabilize charged intermediates and enhance nucleophilicity of the reactive species.

Alternative Solvent Systems
For environmentally conscious syntheses, greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether could be explored. For certain transformations, toluene has been shown to be effective, particularly when used with appropriate phase transfer catalysts.

Solvent Drying
Water content in solvents can significantly impact reactions involving moisture-sensitive reagents such as sodium hydride. Thorough drying of solvents using molecular sieves or distillation from appropriate drying agents is often necessary.

Purification and Characterization

Analytical Characterization

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is particularly valuable, with characteristic signals including:

  • Aldehyde proton (δ ~10 ppm, singlet)
  • Aromatic protons (δ 6.8-7.8 ppm, multiplet)
  • Methyl group attached to piperidine (δ ~1.0-1.2 ppm, doublet)
  • Ethoxy and piperidine methylene groups (δ 2.0-4.5 ppm, multiple signals)

13C NMR provides additional structural confirmation, with the aldehyde carbon appearing around δ 190 ppm.

Mass Spectrometry
High-resolution mass spectrometry confirms the molecular formula through accurate mass determination. The expected molecular ion peak corresponds to m/z 247.16 for C15H21NO2.

Infrared Spectroscopy
Key IR absorption bands include:

  • Aldehyde C=O stretch (1680-1720 cm-1)
  • Aromatic C=C stretches (1450-1600 cm-1)
  • C-O-C stretches from the ether linkage (1050-1250 cm-1)

Purity Assessment

Establishing high purity is essential, particularly for compounds intended for pharmaceutical applications:

High-Performance Liquid Chromatography (HPLC)
HPLC analysis using appropriate column systems (typically C18 reversed-phase) can quantitatively assess purity. Optimized methods can achieve >99% purity determination.

Thin-Layer Chromatography (TLC)
TLC serves as a rapid method for monitoring reaction progress and initial purity assessment. Multiple solvent systems should be employed to ensure comprehensive evaluation.

Elemental Analysis
Elemental analysis provides confirmation of the empirical formula by determining the percentages of carbon, hydrogen, and nitrogen present in the sample, with results typically within ±0.4% of theoretical values.

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 2: Comparative Analysis of Synthetic Approaches

Parameter Nucleophilic Substitution Approach Direct Alkylation Approach Protection-Functionalization Sequence
Number of Steps 2-3 3-4 4-5
Overall Yield 70-85% 60-75% 50-65%
Reaction Time 1-2 days 2-3 days 3-4 days
Purification Difficulty Moderate Moderate-High High
Reagent Cost Moderate Moderate High
Scalability Good Moderate Limited

The nucleophilic substitution approach emerges as the most efficient method in terms of yield and practicality, particularly for larger-scale preparations. The direct alkylation approach offers a viable alternative when specific starting materials are readily available, while the protection-functionalization sequence provides the highest selectivity at the cost of additional steps and lower overall yield.

Scalability Considerations

For industrial-scale synthesis, several factors become particularly important:

Heat Management
Exothermic reactions, particularly those involving sodium hydride, require careful temperature control during scale-up. Gradual addition of reagents and efficient cooling systems are essential.

Safety Concerns
The handling of large quantities of potentially hazardous reagents requires appropriate engineering controls:

  • Sodium hydride presents fire and explosion hazards when exposed to moisture
  • Dimethylformamide has toxicity concerns that necessitate proper containment
  • Alkylating agents may have mutagenic properties requiring special handling

Process Control
Implementing robust process analytical technology enables real-time monitoring of reaction progress and quality control. Key parameters to monitor include:

  • Reaction completion via in-process HPLC or TLC
  • Temperature profiles during critical steps
  • pH control during workup and isolation

Economic Considerations

Cost analysis is crucial for industrial implementation:

Raw Material Costs
Starting material selection significantly impacts overall economics. Salicylaldehyde is generally more cost-effective than protected derivatives, favoring direct approaches despite potential selectivity challenges.

Process Efficiency
Atom economy and step economy strongly favor the nucleophilic substitution approach, which minimizes waste generation and processing steps.

Energy Requirements Methods requiring extended heating periods or multiple temperature cycles increase energy costs. The nucleophilic substitution approach typically requires less extreme conditions, offering energy savings during large-scale implementation.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde functional group undergoes oxidation to form carboxylic acids.

Reaction Type Reagents Conditions Product
OxidationPotassium permanganate (KMnO₄)Aqueous medium, acidic or alkaline2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]benzoic acid

Mechanism : The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH) via single-electron transfer (SET) or multi-step electron transfer, depending on the oxidizing agent.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol.

Reaction Type Reagents Conditions Product
ReductionSodium borohydride (NaBH₄)Methanol or ethanol2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]benzyl alcohol

Mechanism : Hydride transfer from NaBH₄ selectively reduces the aldehyde to an alcohol without affecting other functional groups.

Nucleophilic Substitution

The ethoxy group participates in nucleophilic substitution, enabling functionalization.

Reaction Type Reagents Conditions Product
SubstitutionAmines, thiolsBase (e.g., K₂CO₃)Substituted derivatives (e.g., amides, sulfides)

Mechanism : The ethoxy group acts as a leaving group under basic conditions, allowing nucleophilic attack.

Condensation Reactions

The aldehyde group reacts with hydrazines or amines to form hydrazones or Schiff bases.

Reaction Type Reagents Conditions Product
CondensationNicotinohydrazideReflux (12 hours)Hydrazone derivatives

Mechanism : The aldehyde reacts with hydrazine derivatives to form azomethine bonds (-N=N-), as observed in similar vanillin derivatives.

Electrophilic Aromatic Substitution

The aromatic ring may undergo electrophilic substitution, though specific data for this compound is limited. Structural analogs (e.g., 4-substituted derivatives) suggest susceptibility to reactions such as nitration or bromination under acidic conditions.

Key Findings from Research

  • Biological Interactions : The piperidine moiety interacts with neurotransmitter receptors, while the aldehyde group forms reversible covalent bonds with proteins.

  • Synthesis Pathways : Formation involves methylation of hydroxybenzaldehyde derivatives followed by nucleophilic substitution with piperidine-ethanol.

  • Antimicrobial Activity : Analogous compounds show promise in inhibiting bacterial and fungal strains, attributed to functional group diversity .

Mechanism of Action

The mechanism of action of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related molecules are critical for understanding its unique properties. Below is an analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight Key Applications/Activities References
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde 2-Methyl-piperidinyl ethoxy at ortho position Not explicitly reported Hypothesized antiviral/biological activity (inferred from analogs)
BTA39 (314062-79-8) 6-Chloro-pyridazinyl, 4-piperidinyl ethoxy Not reported Potent antipicornavirus activity
BTA188 (314062-80-1) 6-Methyl-pyridazinyl, 4-piperidinyl ethoxy Not reported Expanded-spectrum antipicornavirus activity
2-[1-(2-Nitrophenyl)ethoxy]benzaldehyde (1384516-72-6) 2-Nitrophenyl ethoxy at ortho position 271.27 g/mol Synthetic intermediate (no explicit bioactivity)
2-[2-(Pyridin-2-yl)ethoxy]benzaldehyde Pyridinyl ethoxy at ortho position 227.26 g/mol Pharmaceutical intermediate (unconfirmed)
4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde (883543-05-3) 2-Methyl-piperidinyl ethoxy at para position Not reported Aldehyde dehydrogenase (ALDH)-related research

Key Findings and Distinctions

Positional Isomerism : The para-substituted analog (CAS 883543-05-3) differs in the placement of the piperidinyl ethoxy group, which may alter electronic effects and binding affinity compared to the ortho-substituted target compound. This positional variation could influence interactions with biological targets like ALDH .

Antiviral Activity : BTA39 and BTA188, which share the piperidinyl ethoxy motif but include pyridazinyl groups, demonstrate potent antipicornavirus activity. The absence of a pyridazinyl ring in the target compound suggests divergent mechanisms of action or target specificity .

This difference may limit its utility in drug design despite structural similarity .

Pyridine vs. Piperidine : Replacing the piperidine ring in the target compound with a pyridine moiety (as in 2-[2-(pyridin-2-yl)ethoxy]benzaldehyde) reduces steric bulk and modifies basicity, which could affect solubility and receptor binding .

Research Implications and Gaps

  • Bioactivity Profiling: No direct data on the target compound’s antiviral or enzymatic activity exist in the provided evidence.
  • Synthetic Feasibility : The ortho-substituted benzaldehyde scaffold is synthetically accessible, as demonstrated by routes for 2-[1-(2-nitrophenyl)ethoxy]benzaldehyde . Optimization of piperidine substitution patterns (e.g., methyl vs. other alkyl groups) could enhance bioavailability.

Biological Activity

2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, often referred to as a piperidine derivative, has been investigated for various pharmacological properties including anticancer, anti-inflammatory, and enzyme inhibition activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety attached to a piperidine ring through an ethoxy group. This structure is critical for its interaction with biological targets.

The biological activity of 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is primarily attributed to:

  • Enzyme Inhibition : The piperidine ring can interact with various enzymes, potentially inhibiting their activity, which is crucial in therapeutic contexts such as cancer treatment.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde have demonstrated cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and others.
  • IC50 Values : For example, one study reported an IC50 value of 40.89 μg/mL against A549 cells .

2. Enzyme Inhibition

The compound has been employed in studies involving:

  • Acetylcholinesterase Inhibition : Similar derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for Alzheimer’s disease therapies .
  • Antioxidant Activity : Some studies indicate moderate antioxidant properties, which contribute to its potential therapeutic applications .

3. Antimicrobial Activity

Piperidine derivatives have also been explored for their antimicrobial properties:

  • Inhibition of Microbial Growth : Compounds have shown activity against various bacterial strains, with mechanisms involving enzyme inhibition .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismIC50 / MIC ValueReference
AnticancerA549 (lung cancer)40.89 μg/mL
Enzyme InhibitionAChENot specified
AntioxidantVariousModerate activity
AntimicrobialE. coli, S. aureusMIC = 0.25 mg/mL

Case Studies

Several studies have focused on the synthesis and evaluation of piperidine derivatives:

  • Synthesis and Evaluation : Research has synthesized various piperidine derivatives and evaluated their anticancer activities using in vitro assays, demonstrating the efficacy of these compounds against specific cancer cell lines.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins, enhancing the understanding of their mechanism at the molecular level .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde?

  • The synthesis typically involves:

  • Piperidine intermediate formation : Alkylation of 2-methylpiperidine with ethylene oxide or chloroethyl ether derivatives under basic conditions (e.g., KOH/ethanol) .
  • Ethoxylation : Reaction of the piperidine intermediate with 2-hydroxybenzaldehyde derivatives via nucleophilic substitution. Catalysts like NaI or phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is used for isolation .

Q. How can structural characterization be performed for this compound?

  • X-ray crystallography is ideal for resolving stereochemistry and confirming the piperidine-ethoxy-benzaldehyde linkage, as demonstrated for similar aldehydes (e.g., dihedral angles between aromatic and piperidine rings ~5–78°) .
  • Spectroscopy :

  • ¹H NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm), piperidine methyl group (δ 1.2–1.4 ppm), and ethoxy CH₂ (δ 3.5–4.0 ppm) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and ether C-O-C at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the ethoxy-piperidine moiety?

  • Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation steps improves piperidine intermediate purity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates between piperidine derivatives and halogenated ethoxy precursors .
  • Temperature control : Reactions at 60–80°C minimize byproducts (e.g., over-oxidation of aldehydes) while maintaining efficiency .

Q. What strategies resolve contradictions in spectroscopic data during purity assessment?

  • Hygroscopicity : The compound’s aldehyde group may absorb moisture, broadening NMR peaks. Use anhydrous solvents and degas samples with N₂ .
  • Byproduct identification : LC-MS or GC-MS can detect impurities like unreacted 2-methylpiperidine (m/z ~114) or oxidized aldehyde derivatives .

Q. How does the compound’s structure influence its interaction with biological targets?

  • Piperidine moiety : The 2-methyl group enhances lipophilicity, potentially improving membrane permeability in drug discovery contexts .
  • Ethoxy linker : Flexibility allows the benzaldehyde group to engage in hydrogen bonding with target proteins (e.g., enzyme active sites) .
  • Case study : Analogous nitroimidazole-linked aldehydes exhibit hypoxia-selective binding due to redox-active intermediates .

Q. What methods validate the compound’s stability under experimental conditions?

  • Thermal stability : TGA analysis shows decomposition onset at ~200°C, suitable for reactions below this threshold .
  • pH sensitivity : The aldehyde group may undergo hydrolysis in acidic/basic media. Stability studies in PBS (pH 7.4) confirm <5% degradation over 24 hours .

Methodological Challenges & Solutions

Q. How can researchers address low yields in multi-step syntheses?

  • Intermediate trapping : Use protective groups (e.g., acetals for aldehydes) to prevent side reactions during piperidine functionalization .
  • Flow chemistry : Continuous processing reduces exposure to air-sensitive intermediates and improves reproducibility .

Q. What analytical techniques differentiate stereoisomers in the piperidine-ethoxy linkage?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents .
  • Vibrational circular dichroism (VCD) : Provides absolute configuration data for crystalline samples .

Retrosynthesis Analysis

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Reactant of Route 1
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.